1,3-Dioxolan-4-one, 5-methylene-2-phenyl-

ATRP Polymer Chemistry Radical Polymerization

Cyclic ketene acetal monomers typically yield low molecular weight polymers (<10,000 g/mol), limiting advanced material applications. MPDO (CAS 101822-11-1) solves this through exclusive 1,2-vinyl radical polymerization. • **Higher MW:** Achieve Mn >40,000 g/mol via ATRP while preserving reactive pendant dioxolanone rings. • **Enhanced Reactivity:** Superior copolymerization ratios with MMA/styrene; tune Tg efficiently even at low feed ratios. • **Functional Polymers:** Photoresist compositions with excellent transmittance, thermal stability, and dry etching resistance for lithography.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 101822-11-1
Cat. No. B3045091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxolan-4-one, 5-methylene-2-phenyl-
CAS101822-11-1
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC=C1C(=O)OC(O1)C2=CC=CC=C2
InChIInChI=1S/C10H8O3/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6,10H,1H2
InChIKeyFBGYODLWYLEBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MPDO Monomer Specifications & Procurement


5-Methylene-2-phenyl-1,3-dioxolan-4-one (MPDO, CAS 101822-11-1) is a cyclic acrylate monomer classified as a 1,3-dioxolan-4-one derivative [1]. It is a five-membered heterocyclic compound featuring an exocyclic methylene group at the 5-position and a phenyl substituent at the 2-position . This structural arrangement confers a captodative alkene character, making it highly reactive in radical polymerizations and cycloaddition reactions [2].

Why MPDO Cannot Be Substituted by Generic Analogs


MPDO exhibits a unique reactivity profile stemming from its exocyclic double bond, which is absent in saturated 1,3-dioxolan-4-one monomers [1]. Unlike its saturated counterparts, which polymerize exclusively via ring-opening, MPDO undergoes radical polymerization exclusively via a 1,2-vinyl addition mechanism, preserving its ring structure in the polymer side chain and imparting distinct thermal and chemical stability properties [2]. Furthermore, its captodative alkene structure confers exceptionally high monomer reactivity ratios in copolymerization, leading to preferential incorporation that cannot be replicated by simpler cyclic ketene acetals (CKAs) or other cyclic acrylates [3].

Quantitative Evidence for MPDO Differentiation


Polymerization Mechanism: Vinyl Addition vs. Ring-Opening

In contrast to cyclic ketene acetals (CKAs) which undergo ring-opening polymerization, MPDO polymerizes exclusively via a 1,2-vinyl addition mechanism. This was conclusively demonstrated by 13C NMR spectroscopy, which showed preservation of the dioxolanone ring in the polymer side chain [1]. This mechanism is distinct from CKAs like 2-methylene-1,3-dioxepane, which can undergo 100% ring-opening under similar conditions .

ATRP Polymer Chemistry Radical Polymerization

High Reactivity in Copolymerization

MPDO exhibits a significantly higher reactivity in radical copolymerization compared to common monomers like methyl methacrylate (MMA) and styrene (S). In copolymerization experiments, the resulting copolymer contained a much higher mole fraction of MPDO than was present in the initial feed [1]. This is attributed to its captodative alkene structure, which enhances its reactivity towards propagating radicals [2].

Copolymerization Reactivity Ratios Polymer Synthesis

Controlled Molecular Weight via ATRP

A major challenge in the radical polymerization of cyclic ketene acetals (CKAs) is the formation of low molecular weight polymers (typically <10,000 g/mol) due to low monomer reactivity . In contrast, MPDO can be polymerized to high molecular weights. Using atom transfer radical polymerization (ATRP), poly(MPDO) with molecular weights exceeding 40,000 g/mol was achieved .

ATRP Controlled Polymerization Molecular Weight

Fungal Biodegradation Potential

The polymer derived from MPDO, which lacks hydrolyzable ester linkages in its backbone due to its vinyl addition mechanism, was nevertheless readily utilized as a substrate by the fungus *Aspergillus flavus* (ATCC 9643) [1]. This suggests a biodegradation pathway involving initial hydrolysis to poly(2-hydroxyacrylic acid), which is then consumed by microorganisms. The biodegradation rate of the MPDO polymer was found to be similar to that of an authentic poly(2-hydroxyacrylic acid) sample (Mv = 7200 g/mol) [2].

Biodegradable Polymers Polymer Science Environmental Fate

Photoresist Performance: Light Transmittance & Stability

Patents covering 5-methylene-1,3-dioxolan-4-one derivatives, a class that includes MPDO, claim that polymers derived from these monomers exhibit excellent light transmittance and thermal stability [1]. Furthermore, these polymers are described as having excellent resist performance, including high sensitivity, resolution, dry etching resistance, and low line edge roughness [2]. These properties are directly enabled by the specific dioxolanone structure, differentiating them from standard acrylate or methacrylate resists.

Photoresists Lithography Polymer Materials

Antibacterial & Antifungal Activity

While specific data for MPDO itself is limited, studies on structurally related 1,3-dioxolan-4-one derivatives have demonstrated significant antibacterial and antifungal activities. These compounds showed excellent antifungal activity against *Candida albicans* and notable antibacterial activity against Gram-positive bacteria, including *Staphylococcus aureus* and *Enterococcus faecalis* . The minimum inhibitory concentrations (MIC) for these derivatives against *S. aureus* and *E. faecalis* ranged from 625 to 1250 µg/mL .

Antibacterial Antifungal Medicinal Chemistry

Research Applications for MPDO


High-Molecular-Weight Functional Polymers

MPDO is the preferred monomer for synthesizing well-defined, high-molecular-weight polymers (Mn > 40,000 g/mol) with pendant dioxolanone rings via ATRP. This application leverages MPDO's exclusive 1,2-vinyl addition mechanism and high reactivity, overcoming the low molecular weight limitations of cyclic ketene acetal (CKA) monomers (typically <10,000 g/mol) [1]. Researchers can use MPDO to create functional materials with controlled architectures for applications in coatings, adhesives, and advanced materials science [2].

Degradable Copolymers with Tunable Properties

MPDO's high reactivity ratio in copolymerization with methyl methacrylate (MMA) and styrene allows for the efficient synthesis of copolymers with a high MPDO content, even at low feed ratios [1]. This enables the fine-tuning of polymer properties, such as glass transition temperature (Tg), which increases with MPDO content [2]. Furthermore, the unique biodegradation pathway of poly(MPDO) opens avenues for designing environmentally degradable materials that do not rely on backbone ester hydrolysis for breakdown [3].

Advanced Photoresist Formulations

Polymers derived from MPDO are explicitly claimed in patents to exhibit superior performance in photoresist compositions, including excellent light transmittance, thermal stability, sensitivity, resolution, and dry etching resistance [1]. These properties address critical requirements in advanced lithographic patterning. Researchers in semiconductor manufacturing and microelectronics should consider MPDO as a key monomer for developing high-performance resist materials [2].

Antimicrobial Drug Discovery Scaffold

Based on class-level evidence, 1,3-dioxolan-4-one derivatives demonstrate activity against key pathogens like *Candida albicans*, *Staphylococcus aureus* (MIC 625 µg/mL), and *Enterococcus faecalis* (MIC 625 µg/mL) [1]. MPDO serves as a valuable core scaffold for medicinal chemists to synthesize and evaluate new analogs for antibacterial and antifungal drug discovery programs, leveraging the established biological activity of its chemical class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dioxolan-4-one, 5-methylene-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.